

An In-depth Technical Guide to 4-Azaspiro[2.4]heptan-5-one

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Compound of Interest

Compound Name: 4-Azaspiro[2.4]heptan-5-one

Cat. No.: B1278645

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Azaspiro[2.4]heptan-5-one**. This spirocyclic lactam serves as a valuable building block in medicinal chemistry, forming the core of various biologically active compounds. This document consolidates available data to facilitate its application in research and drug development.

Molecular Structure and Properties

4-Azaspiro[2.4]heptan-5-one is a bicyclic organic compound featuring a cyclopropane ring spiro-fused to a pyrrolidinone ring. The fusion at the carbon atom adjacent to the carbonyl group and the nitrogen atom imparts significant conformational rigidity to the molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Azaspiro[2.4]heptan-5-one** is presented in Table 1. This data is compiled from various chemical databases and supplier information.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₉ NO	--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight	111.14 g/mol	--INVALID-LINK--[1], --INVALID-LINK--[3]
CAS Number	308266-51-5	--INVALID-LINK--[3]
Appearance	Solid / Powder	--INVALID-LINK--[2], --INVALID-LINK--[3]
InChI	InChI=1S/C6H9NO/c8-5-1-2-6(7-5)3-4-6/h1-4H2,(H,7,8)	--INVALID-LINK--[4], --INVALID-LINK--[3]
SMILES	C1CC2(CC2)NC1=O	--INVALID-LINK--[4]

Structural Visualization

The 2D and 3D structures of **4-Azaspiro[2.4]heptan-5-one** are crucial for understanding its steric and electronic properties.

Molecular structure of **4-Azaspiro[2.4]heptan-5-one**.

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Azaspiro[2.4]heptan-5-one** is not readily available in the public domain. However, predicted data and characteristic spectral features for similar structures can provide valuable insights.

Mass Spectrometry

Predicted mass spectrometry data for various adducts of **4-Azaspiro[2.4]heptan-5-one** is available and summarized in Table 2.

Adduct	Predicted m/z
[M+H] ⁺	112.07569
[M+Na] ⁺	134.05763
[M-H] ⁻	110.06113
[M+NH ₄] ⁺	129.10223
[M+K] ⁺	150.03157
[M] ⁺	111.06786
[M] ⁻	111.06896

Data sourced from PubChemLite and is computationally predicted.[\[4\]](#)

NMR Spectroscopy

Experimental NMR data for **4-Azaspiro[2.4]heptan-5-one** is not available. Predicted chemical shifts based on its structure are provided in Table 3. These predictions are based on standard chemical shift libraries and computational models.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)
C=O	-	~175
CH ₂ (pyrrolidinone)	~2.3 - 2.6	~35
CH ₂ (pyrrolidinone)	~3.2 - 3.5	~45
CH ₂ (cyclopropane)	~0.7 - 1.2	~15
Spiro C	-	~40
NH	~7.0 - 8.0	-

Note: These are estimated values and may differ from experimental results.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **4-Azaspiro[2.4]heptan-5-one** is not publicly available. However, the expected characteristic absorption bands based on its functional groups are listed in Table 4.

Functional Group	Bond	Characteristic Absorption (cm ⁻¹)
Amide	N-H stretch	3200-3400 (broad)
Amide	C=O stretch	1650-1690 (strong)
Alkane	C-H stretch	2850-3000
Cyclopropane	C-H stretch	~3050

Synthesis of 4-Azaspiro[2.4]heptan-5-one

A detailed experimental protocol for the direct synthesis of **4-Azaspiro[2.4]heptan-5-one** is not explicitly documented in readily accessible literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related spirocyclic lactams and pyrrolidinones. One such potential pathway involves the reaction of a donor-acceptor cyclopropane with an amine.

Proposed Experimental Protocol

The following is a generalized, hypothetical protocol based on similar syntheses.[\[5\]](#)[\[6\]](#)

Reaction: Ring-opening of a suitable cyclopropane precursor with ammonia followed by intramolecular cyclization.

Materials:

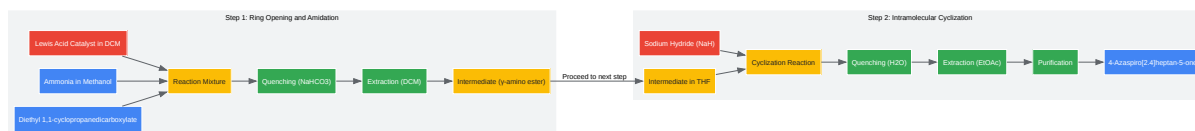
- Diethyl 1,1-cyclopropanedicarboxylate
- Ammonia (in a suitable solvent, e.g., methanol)
- Lewis acid catalyst (e.g., Sc(OTf)₃)

- Anhydrous solvent (e.g., Dichloromethane)
- Sodium hydride (NaH)

Procedure:

- Ring Opening and Amidation: To a solution of diethyl 1,1-cyclopropanedicarboxylate in anhydrous dichloromethane, add a Lewis acid catalyst.
- Slowly introduce a solution of ammonia in methanol at room temperature and stir for 24-48 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate γ -amino ester.
- Intramolecular Cyclization: Dissolve the crude γ -amino ester in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C and add sodium hydride portion-wise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC.
- Carefully quench the reaction with water.
- Extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain **4-Azaspiro[2.4]heptan-5-one**.



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Proposed synthesis workflow for **4-Azaspiro[2.4]heptan-5-one**.

Biological Activity and Applications

While **4-Azaspiro[2.4]heptan-5-one** itself is primarily a synthetic building block, its derivatives have shown significant biological activities and are of interest in drug discovery.

Role in Drug Development

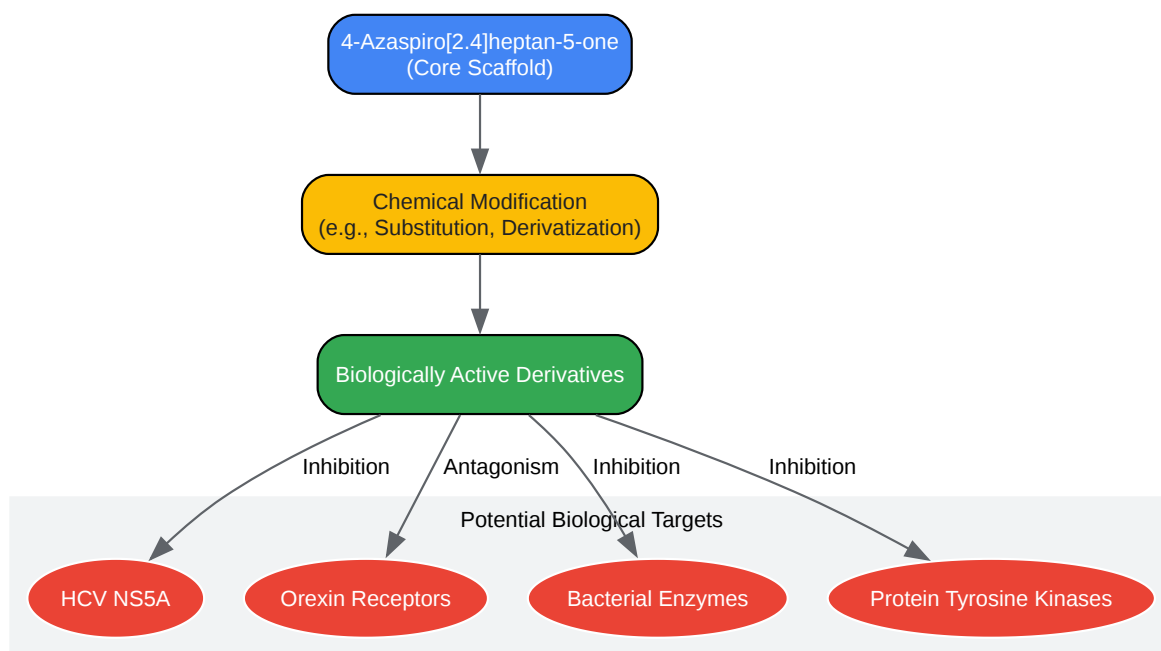
The rigid spirocyclic scaffold of **4-Azaspiro[2.4]heptan-5-one** is utilized to create conformationally constrained analogs of bioactive molecules. This can lead to improved binding affinity, selectivity, and pharmacokinetic properties.

- Hepatitis C Virus (HCV) NS5A Inhibitors: Derivatives of 5-azaspiro[2.4]heptane-6-carboxylic acid, which can be synthesized from precursors related to **4-azaspiro[2.4]heptan-5-one**, are key intermediates in the synthesis of potent HCV NS5A inhibitors like ledipasvir.[5]
- Orexin Receptor Antagonists: The 5-azaspiro[2.4]heptane core has been identified as a novel scaffold for potent dual orexin 1 and orexin 2 receptor antagonists, which have potential applications in the treatment of sleep disorders.

- **Quinolone Antibacterial Agents:** The (S)-7-amino-5-azaspiro[2.4]heptane moiety, a derivative of this core structure, is a component of certain quinolone antibacterial agents.[7]
- **Protein Tyrosine Kinase (PTK) Inhibitors:** Certain complex derivatives incorporating the 5-azaspiro[2.4]heptan-7-ol structure have been investigated as inhibitors of various protein tyrosine kinases, which are targets in cancer therapy.[8]

Signaling Pathways

The direct interaction of **4-Azaspiro[2.4]heptan-5-one** with specific signaling pathways has not been reported. The biological effects observed are associated with more complex molecules that incorporate this spirocyclic core. The signaling pathways targeted depend on the specific substituents and overall structure of the derivative.



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Logical relationship of the core scaffold to its biologically active derivatives.

Conclusion

4-Azaspiro[2.4]heptan-5-one is a structurally significant molecule with considerable potential in medicinal chemistry. While comprehensive experimental data on the core molecule is limited, its utility as a scaffold for the development of potent and selective therapeutic agents is well-established. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its application for the design and discovery of novel pharmaceuticals. Further experimental characterization of this core molecule would be beneficial to the scientific community.

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References

- 1. 5-Azaspiro[2.4]heptan-4-one | C₆H₉NO | CID 14585548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-azaspiro[2.4]heptan-5-one | 308266-51-5 [sigmaaldrich.com]
- 4. PubChemLite - 4-azaspiro[2.4]heptan-5-one (C₆H₉NO) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20230399313A1 - Biological activities of 5-(2-(4-(4-fluoro-2-methyl-1h-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)ethyl)-5-azaspiro[2.4]-heptan-7-ol crystalline, phosphoric acid salt and its enantiomers - Google Patents [patents.google.com]
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